![molecular formula C5H8ClN3O2 B14645158 2-[Chloro(nitro)methylidene]-1-methylimidazolidine CAS No. 56611-85-9](/img/structure/B14645158.png)
2-[Chloro(nitro)methylidene]-1-methylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Chloro(nitro)methylidene]-1-methylimidazolidine is a chemical compound that belongs to the class of imidazolidines. This compound is characterized by the presence of a chloro group and a nitro group attached to a methylidene moiety, which is further connected to a 1-methylimidazolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(nitro)methylidene]-1-methylimidazolidine typically involves the reaction of 1-methylimidazolidine with chloronitromethane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the complete formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Chloro(nitro)methylidene]-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Applications De Recherche Scientifique
2-[Chloro(nitro)methylidene]-1-methylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[Chloro(nitro)methylidene]-1-methylimidazolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-methylimidazolidine
- 2-Nitro-1-methylimidazolidine
- 1-Methyl-2-(chloromethyl)imidazolidine
Uniqueness
2-[Chloro(nitro)methylidene]-1-methylimidazolidine is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
56611-85-9 |
|---|---|
Formule moléculaire |
C5H8ClN3O2 |
Poids moléculaire |
177.59 g/mol |
Nom IUPAC |
2-[chloro(nitro)methylidene]-1-methylimidazolidine |
InChI |
InChI=1S/C5H8ClN3O2/c1-8-3-2-7-5(8)4(6)9(10)11/h7H,2-3H2,1H3 |
Clé InChI |
AZXZBPZPSMNJBI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNC1=C([N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


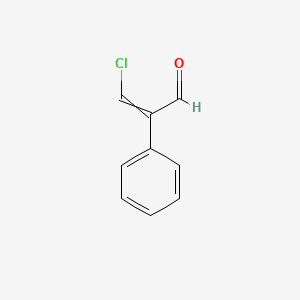
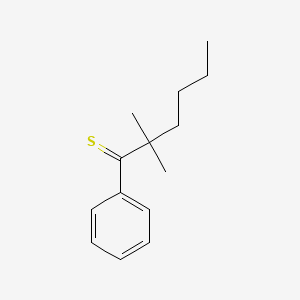
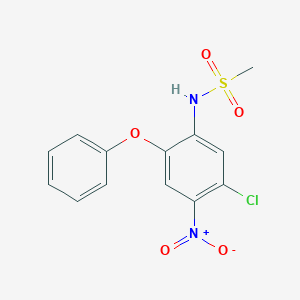
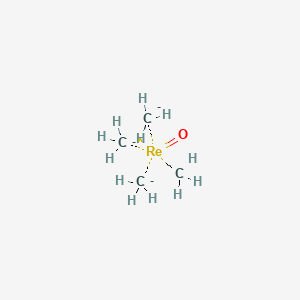
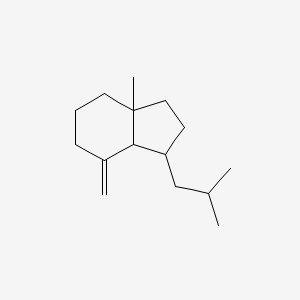
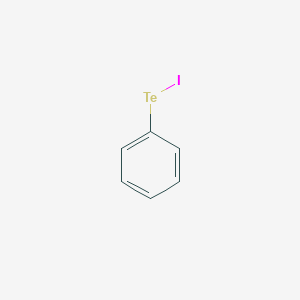


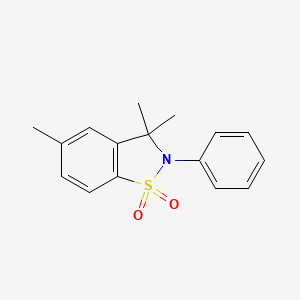
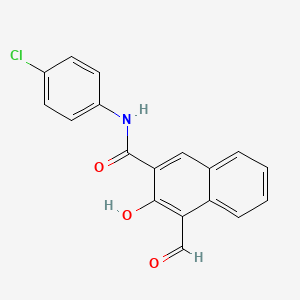
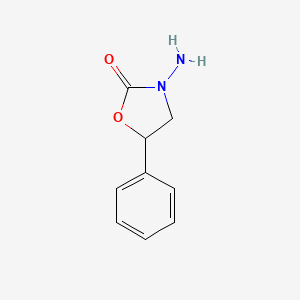


![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
